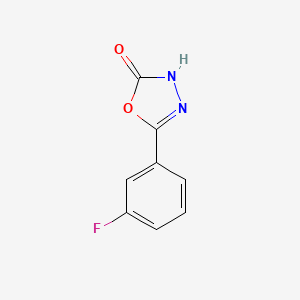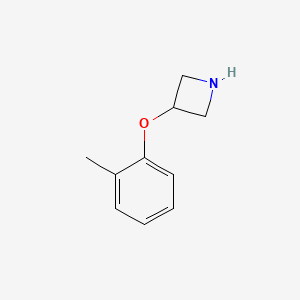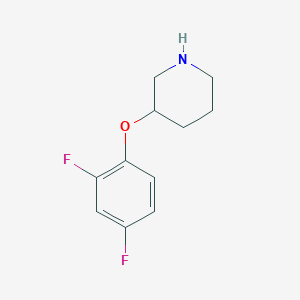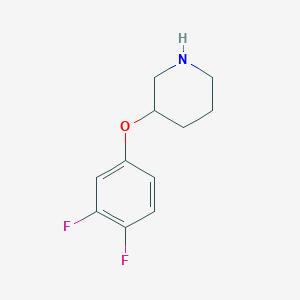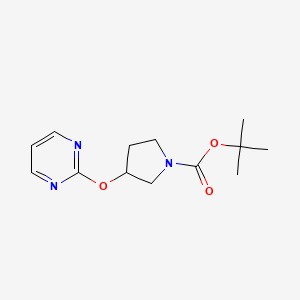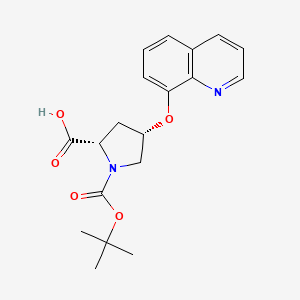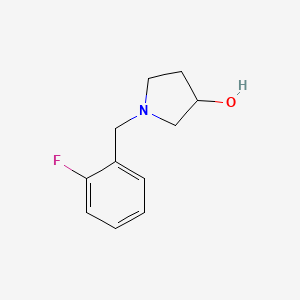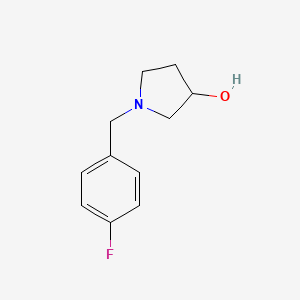![molecular formula C13H15BF4O2 B1344046 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-48-1](/img/structure/B1344046.png)
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely a boronic acid derivative given the presence of a dioxaborolane group in its structure . Boronic acids are known for their versatility and wide use in organic chemistry, particularly in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with fluorine and trifluoromethyl groups, and a dioxaborolane ring . The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
As a boronic acid derivative, this compound would be expected to participate in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling reactions . The presence of fluorine and trifluoromethyl groups could also influence its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine and trifluoromethyl groups could increase its lipophilicity and potentially its stability .
科学的研究の応用
Pharmaceutical Applications
The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . It is known to enhance the pharmacological activities of drug molecules . The compound could potentially be used in the synthesis of new pharmaceuticals.
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which could potentially be synthesized from the compound, are widely used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have been introduced to the market .
Chiral Derivatizing Agent
The compound has been used as a chiral derivatizing agent. It allows for the enantiomeric excess of secondary alcohols or primary amines to be measured using 19F NMR spectra of corresponding esters or amides.
Synthesis of Trifluoromethyl Alkyl Ethers
The compound could potentially be used in the synthesis of trifluoromethyl alkyl ethers . This procedure is particularly applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
Synthesis of Polysiloxane Stationary Phase
The compound could potentially be used in the synthesis of a novel 3,4-Bis(2-Fluoro-5-Trifluoromethyl Phenyl)-2,5-Diphenyl Phenyl Grafted Polysiloxane Stationary Phase .
Development of Fluorinated Organic Chemicals
The compound could potentially contribute to the development of fluorinated organic chemicals . These chemicals have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
Safety And Hazards
将来の方向性
The future research directions for this compound could involve exploring its potential applications in organic synthesis, particularly in cross-coupling reactions. Additionally, the influence of the fluorine and trifluoromethyl substituents on its reactivity and properties could be an interesting area of study .
特性
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)15)13(16,17)18/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLUTKGUELUYQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138053 |
Source


|
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
627526-48-1 |
Source


|
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

